molecular formula C27H42O4 B1238621 23,25-Dihydroxy-24-oxocholecalciferol CAS No. 84164-55-6

23,25-Dihydroxy-24-oxocholecalciferol

Cat. No. B1238621
CAS RN: 84164-55-6
M. Wt: 430.6 g/mol
InChI Key: LYVJVKJTSXESPC-SLOLHKEZSA-N
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Description

“23,25-Dihydroxy-24-oxocholecalciferol” is a hydroxycalciol that is 25-hydroxyvitamin D3 carrying an additional hydroxy group at position 23 (with 23S-configuration) and an oxo group at position 24 . It is an intermediate in the degradation pathway of 25-OH-vitamin D3 .


Molecular Structure Analysis

The molecular structure of “23,25-Dihydroxy-24-oxocholecalciferol” can be viewed using a structural formula editor and a 3D model viewer . The formula for this compound is C27H42O4 .

Scientific Research Applications

Synthesis and Intermediates in Medicinal Chemistry

23,25-Dihydroxy-24-oxocholecalciferol and related compounds play a significant role in medicinal chemistry. They are key intermediates in synthesizing various active forms of vitamin D3, which are crucial for regulating calcium metabolism in warm-blooded animals. For instance, 25-hydroxy-24-oxocholestane derivatives can be converted into active vitamin D3 forms, such as 24,25-dihydroxycholecalciferol and 1 alpha, 24,25-trihydroxycholecalciferol (Colas et al., 2008).

Metabolic Studies and Identification

Metabolic studies have identified 23,25-Dihydroxy-24-oxocholecalciferol as a metabolite of 25-hydroxycholecalciferol. These studies utilized various techniques such as ultraviolet absorption spectrophotometry, mass spectrometry, and infrared spectrometry for identification (Takasaki et al., 1980). Additionally, cultured kidney cells have been observed to produce C-24- and C-23-oxidized metabolites of 1,25-dihydroxycholecalciferol, indicating a broader scope of metabolic pathways for vitamin D3 metabolites (Napoli & Martin, 1984).

Crystal and Molecular Structure Analysis

Research into the crystal and molecular structure of vitamin D3 derivatives, including 1,25‐dihydroxycholecalciferol, contributes to a deeper understanding of their chemical properties and potential applications in medicine (Suwińska & Kutner, 1996).

Relevance in Endocrinology

The compound has been studied in the context of endocrinology, particularly regarding its competition in protein binding assays and its implications on serum vitamin D measurements (Haddad et al., 1976).

Role in Cell Growth and Differentiation

There is evidence suggesting that metabolites of vitamin D3, possibly including 23,25-Dihydroxy-24-oxocholecalciferol, play a role in cell growth and differentiation. This is evident in studies that have investigated the effects of vitamin D3 metabolites on the growth of chick cartilage in vitro (Binderman & Sömjen, 1984).

Anticancer Properties

Synthetic analogs of vitamin D3, including those derived from or related to 23,25-Dihydroxy-24-oxocholecalciferol, have been studied for their inhibitory effects on breast cancer cell lines, highlighting potential therapeutic applications in oncology (Fioravanti et al., 1998).

Relevance in Bone Formation and Arthritis Treatment

Studies have shown the importance of vitamin D3 metabolites in bone formation, suggesting a potential role for 23,25-Dihydroxy-24-oxocholecalciferol in this process. Additionally, 1,25-Dihydroxycholecalciferol, a closely related compound, has been found to inhibit the progression of arthritis in murine models, indicating potential therapeutic applications for related compounds in autoimmune diseases (Cantorna et al., 1998).

Safety And Hazards

The safety data sheet for “23,25-Dihydroxy-24-oxocholecalciferol” provides information on its hazards, handling, and storage .

Future Directions

The future directions of research on “23,25-Dihydroxy-24-oxocholecalciferol” are not well documented in the available literature .

properties

IUPAC Name

(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,4-dihydroxy-2-methylheptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O4/c1-17-8-11-21(28)16-20(17)10-9-19-7-6-14-27(5)22(12-13-23(19)27)18(2)15-24(29)25(30)26(3,4)31/h9-10,18,21-24,28-29,31H,1,6-8,11-16H2,2-5H3/b19-9+,20-10-/t18-,21+,22-,23?,24?,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVJVKJTSXESPC-SLOLHKEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(=O)C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(C(=O)C(C)(C)O)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

23,25-Dihydroxy-24-keto-cholecalciferol

CAS RN

84164-55-6
Record name 23,25-Dihydroxy-24-oxovitamin D3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084164556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Wang, N Zhang, K Fang, X Chang - Frontiers in Immunology, 2021 - frontiersin.org
Rheumatoid arthritis (RA) is significantly associated with glycolysis. This study used 2-deoxy-D-glucose (2-DG), an inhibitor of glycolysis, to treat rats with collagen-induced arthritis (CIA) …
Number of citations: 10 www.frontiersin.org
A Zubiri Gaitán - 2018 - riunet.upv.es
Se dispone de dos líneas de conejo seleccionadas de forma divergente por contenido de grasa intramuscular en L. dorsi. De estas líneas se han tomado muestras de plasma …
Number of citations: 2 riunet.upv.es

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